1-(3,5-Difluorophenyl)urea
Overview
Description
1-(3,5-Difluorophenyl)urea is an organic compound characterized by the presence of a urea moiety attached to a difluorophenyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)urea can be synthesized through the reaction of 3,5-difluoroaniline with phosgene or its derivatives, such as triphosgene. The reaction typically involves the following steps:
Step 1: Dissolve 3,5-difluoroaniline in an appropriate solvent, such as tetrahydrofuran (THF).
Step 2: Add triphosgene to the solution under controlled temperature conditions.
Step 3: Allow the reaction to proceed, forming the desired urea derivative.
Step 4: Purify the product through recrystallization using a solvent system like THF and ethyl acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)urea has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of advanced materials with enhanced thermal and chemical stability.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)urea can be compared with other phenylurea derivatives:
1-(3,5-Dichlorophenyl)urea: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different chemical reactivity and biological activity.
1-(3,5-Dimethylphenyl)urea: Contains methyl groups instead of fluorine, leading to variations in its physical and chemical properties.
1-(3,5-Dinitrophenyl)urea:
Uniqueness: The presence of fluorine atoms in this compound imparts unique properties, such as increased chemical stability and enhanced biological activity, making it a valuable compound for various applications.
Biological Activity
1-(3,5-Difluorophenyl)urea is an organic compound recognized for its potential applications in medicinal chemistry and materials science. Its structure comprises a urea moiety linked to a 3,5-difluorophenyl group, which enhances its chemical stability and biological activity due to the presence of fluorine atoms in the phenyl ring. This compound has garnered attention for its various biological activities, particularly in the context of cancer research and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms contribute to its binding affinity and selectivity, allowing it to form stable complexes that disrupt essential biochemical pathways. This mechanism is particularly relevant in the context of cancer treatment, where it can inhibit pathways involved in cell proliferation .
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. A study evaluating a series of urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound exhibited IC50 values indicating effective inhibition of cell growth .
Case Study: Antiproliferative Activity
In vitro studies using the MTT colorimetric assay revealed that many derivatives of this compound showed potent activity against these cancer cell lines. For instance, one derivative demonstrated an IC50 value of 7 µM against BRAF protein interactions, indicating its potential as a lead compound for further development .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. In particular, it has shown activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Substituted phenyl urea derivatives were found to exhibit varying degrees of inhibitory activity against IDO1, with para-substituted compounds demonstrating stronger inhibition than their unsubstituted counterparts .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other phenylurea derivatives:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-(3,5-Dichlorophenyl)urea | Chlorine instead of Fluorine | Varies; typically less stable than difluoro variants |
1-(3-Methylphenyl)urea | Methyl groups | Reduced biological activity compared to difluoro |
1-(3-Nitrophenyl)urea | Nitro groups | Exhibits cytotoxic properties on certain cancer cells |
This comparison illustrates how the presence of fluorine atoms in this compound enhances its stability and biological efficacy compared to other derivatives.
Summary of Biological Studies
A review of preclinical studies indicates that urea and its derivatives can induce apoptosis in tumor cells while exerting neuroprotective effects . The therapeutic effects observed include:
- Increased Growth : Enhanced cellular proliferation in certain contexts.
- Decreased Hepatic Dysfunction : Improved liver function markers in experimental models.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Toxicological Considerations
While the therapeutic potential is significant, studies also highlight some toxicological concerns associated with urea compounds. Increased oxidative stress and impaired metabolic functions have been reported in various animal models . These findings underscore the necessity for careful evaluation during drug development.
Properties
IUPAC Name |
(3,5-difluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUOCJXSRNBPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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